5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol
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Overview
Description
5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol is a complex organic compound with a molecular formula of C18H21D3O3. This compound is notable for its unique structure, which includes a methoxy group and multiple methyl groups attached to a pentadienol backbone. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a trimethylphenyl compound followed by the introduction of a methoxy group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacology.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol: Similar structure but without the deuterium atoms.
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoic acid: Contains a carboxylic acid group instead of an alcohol group.
Uniqueness
The presence of deuterium atoms in 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol makes it unique compared to its non-deuterated counterparts. Deuterium can influence the compound’s stability, reactivity, and interaction with biological systems, making it valuable for specific research applications.
Properties
Molecular Formula |
C16H22O2 |
---|---|
Molecular Weight |
249.36 g/mol |
IUPAC Name |
(2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dien-1-ol |
InChI |
InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3/b7-6+,11-8+/i5D3 |
InChI Key |
PAESCFRMRPPDGE-LYNMLNAESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/CO)/C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC |
Origin of Product |
United States |
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